N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group and a thiomorpholinopyrazinylthio group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-chloro-2-methoxyaniline: This can be achieved through the chlorination of 2-methoxyaniline.
Formation of the acetamide group: The 5-chloro-2-methoxyaniline is then reacted with chloroacetyl chloride in the presence of a base to form N-(5-chloro-2-methoxyphenyl)acetamide.
Thiomorpholinopyrazine synthesis: Thiomorpholine is reacted with pyrazine to form 3-thiomorpholinopyrazine.
Final coupling reaction: The N-(5-chloro-2-methoxyphenyl)acetamide is then coupled with 3-thiomorpholinopyrazine in the presence of a suitable coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiomorpholinopyrazinylthio group.
3-thiomorpholinopyrazine: Lacks the chloro-methoxyphenyl group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is unique due to the presence of both the chloro-methoxyphenyl group and the thiomorpholinopyrazinylthio group, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S2/c1-24-14-3-2-12(18)10-13(14)21-15(23)11-26-17-16(19-4-5-20-17)22-6-8-25-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKVVLUOMRNZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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